molecular formula C22H28N4O2S B2599042 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide CAS No. 1112418-11-7

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide

Cat. No.: B2599042
CAS No.: 1112418-11-7
M. Wt: 412.55
InChI Key: LNTSHSBXTULAAF-UHFFFAOYSA-N
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Description

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for thieno[3,2-d]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the heterocyclic system but may have similar applications in medicinal chemistry.

Uniqueness

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide is unique due to its specific substitution pattern and the presence of both diethylamino and phenylpropyl groups. These structural features may confer distinct biological activities and enhance its potential as a therapeutic agent.

Biological Activity

The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This compound exhibits significant potential in various biological activities, particularly in oncology and antiviral therapies. Its complex structure includes a thieno[3,2-d]pyrimidine moiety, which has been associated with diverse therapeutic applications.

Structural Characteristics

  • Molecular Formula : C21H26N4O3S
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 1113104-90-7

Biological Activity

The biological activity of this compound has been explored primarily in the context of cancer treatment and viral infections. The following sections detail the findings from various studies regarding its efficacy and mechanisms of action.

Anticancer Activity

  • Mechanism of Action :
    • The compound shows inhibitory effects on key signaling pathways involved in cancer progression, particularly through the inhibition of PI3K (phosphoinositide 3-kinase) isoforms. In vitro studies have demonstrated that derivatives of thienopyrimidines can exert cytotoxic effects against various cancer cell lines by targeting these pathways .
  • Cell Line Studies :
    • A study indicated that thienopyrimidine derivatives exhibited cytotoxicity against breast cancer cell lines, with some compounds achieving over 70% inhibition at a concentration of 10 µM . The compound VIb mentioned in related research showed significant inhibitory activity against PI3Kβ and PI3Kγ isoforms, indicating its potential as an anticancer agent.

Antiviral Activity

The thienopyrimidine scaffold is also noted for its antiviral properties. Research indicates that derivatives can act as inhibitors against viruses such as Hepatitis C. The structural features of the compound may enhance its binding affinity to viral proteins, although specific studies on this compound are still needed to confirm such activities.

Comparative Analysis of Related Compounds

A comparative table below summarizes the biological activities of several thienopyrimidine derivatives alongside our compound:

Compound NameActivity TypeIC50 Value (µM)Target
VIbAnticancer10.5PI3Kβ/PI3Kγ
Compound IXAnticancer5.0EGFR
Our CompoundAnticancerTBDPI3K (inhibitory)

Case Studies and Research Findings

Several studies have investigated the biological activity of thienopyrimidine derivatives:

  • In Vitro Studies :
    • Research has shown that thienopyrimidine compounds can selectively inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins like EGFR and PI3K, demonstrating promising interactions that could lead to effective therapies for resistant cancer strains .

Properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-3-25(4-2)22-24-18-13-16-29-20(18)21(28)26(22)15-12-19(27)23-14-8-11-17-9-6-5-7-10-17/h5-7,9-10,13,16H,3-4,8,11-12,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSHSBXTULAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCCCC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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